1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid
Description
This compound (CAS: see ) is a cyclopropane derivative featuring a tert-butoxycarbonyl (Boc)-protected amino group and a phenyl substituent at the C2 position. The Boc group enhances stability during synthetic processes, making it valuable in peptide synthesis and medicinal chemistry . Its stereochemistry ((1S,2S)-configuration) is critical for interactions in chiral environments, such as enzyme binding pockets .
Properties
CAS No. |
1547411-69-7 |
|---|---|
Molecular Formula |
C15H19NO4 |
Molecular Weight |
277.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid typically involves the following steps :
Starting Materials: The synthesis begins with 1,1-cyclopropanedicarboxylic acid monoethyl ester.
Reaction with Diphenylphosphoryl Azide (DPPA): The ester is reacted with DPPA and triethylamine in an organic solvent such as acetone.
Heating and Reflux: The reaction mixture is heated to 90°C and refluxed for several hours.
Extraction and Purification: The product is extracted using ethyl acetate and sodium carbonate, followed by concentration and purification to yield Boc-1-amino-2-phenylcyclopropane-1-carboxylic acid with a high yield of 88.7%.
Chemical Reactions Analysis
1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including :
Substitution Reactions: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as a carboxylate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include trifluoroacetic acid for deprotection, lithium aluminum hydride for reduction, and palladium catalysts for coupling reactions. Major products formed from these reactions include the free amine, alcohols, and coupled products.
Scientific Research Applications
1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}-2-phenylcyclopropane-1-carboxylic acid involves the following steps :
Deprotection: The Boc group is removed under acidic conditions, exposing the free amine.
Nucleophilic Attack: The free amine can act as a nucleophile, participating in various chemical reactions.
Pathways: The compound can interact with molecular targets such as enzymes and receptors, influencing biological pathways.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table summarizes key structural analogs and their differences:
Spectral and Physical Properties
- Melting Points : Ethyl ester derivatives (e.g., 10a in ) show lower melting points (169–173°C) compared to carboxylic acids due to reduced hydrogen bonding .
- Solubility: The Boc-protected amino group improves solubility in organic solvents (e.g., THF, DCM), while carboxylic acid forms require polar aprotic solvents for handling .
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